molecular formula C7H16N4 B12281288 7-Azido-1-heptanamine

7-Azido-1-heptanamine

Cat. No.: B12281288
M. Wt: 156.23 g/mol
InChI Key: VTHWVKRZWJBOTA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Azido-1-heptanamine can be synthesized through the reaction of heptanamine with 7-chloroheptanoyl fluoride. This process involves several steps and the use of specific reagents to achieve the desired product . The reaction conditions typically require careful control of temperature and pH to ensure the stability of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the sensitive azido group.

Chemical Reactions Analysis

Types of Reactions

7-Azido-1-heptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Uses hydrogen gas and a catalyst such as palladium on carbon.

    Staudinger Reaction: Involves the use of triphenylphosphine and water.

    Cycloaddition: Often employs copper (I) catalysts for regioselective reactions.

Major Products

Mechanism of Action

The mechanism of action of 7-Azido-1-heptanamine primarily involves its reactivity as an azide. The azido group can release nitrogen gas upon activation, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds, facilitating the formation of new chemical bonds and enabling various synthetic transformations . The compound’s reactivity is harnessed in the synthesis of complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    7-Azido-1-octanamine: Similar structure but with an additional carbon in the chain.

    6-Azido-1-hexanamine: Shorter chain length with similar reactivity.

    Azidoalkanes: General class of compounds with varying chain lengths and similar azido functionality.

Uniqueness

7-Azido-1-heptanamine is unique due to its specific chain length and the positioning of the azido group, which influences its reactivity and applications. Its balance of chain length and functional group placement makes it particularly useful in specific synthetic applications and research contexts .

Properties

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

7-azidoheptan-1-amine

InChI

InChI=1S/C7H16N4/c8-6-4-2-1-3-5-7-10-11-9/h1-8H2

InChI Key

VTHWVKRZWJBOTA-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCCN=[N+]=[N-]

Origin of Product

United States

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